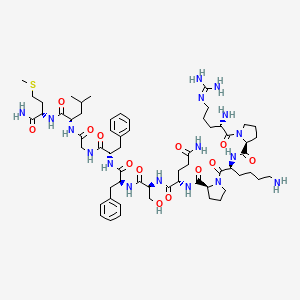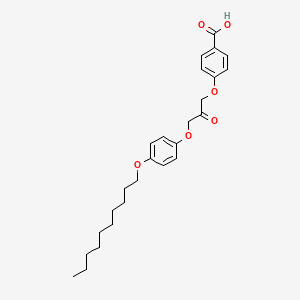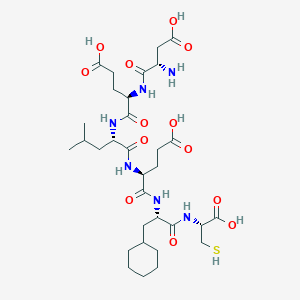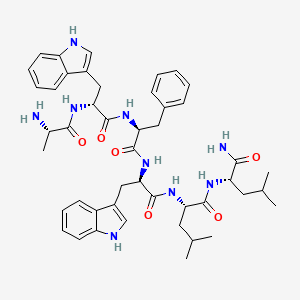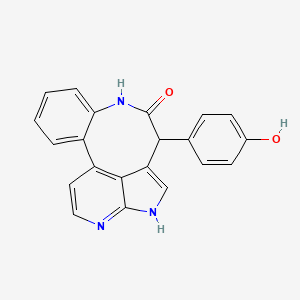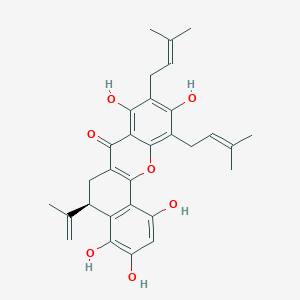
Artorigidin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artorigidin A is a prenylated flavonoid isolated from the twigs of Artocarpus rigida, a plant native to Indonesia. This compound has garnered significant interest due to its potential cytotoxic activity against various cancer cell lines .
Preparation Methods
Artorigidin A can be synthesized through the extraction of the twigs of Artocarpus rigida. The process involves the isolation of the compound using chromatographic techniques, followed by the determination of its structure through spectroscopic methods such as nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy
Chemical Reactions Analysis
Artorigidin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Artorigidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the reactivity and properties of prenylated flavonoids.
Biology: It is used to investigate the biological activities of prenylated flavonoids, including their cytotoxic effects on cancer cells.
Mechanism of Action
Artorigidin A exerts its effects primarily through the inhibition of NF-kappaB activity. This protein complex plays a crucial role in regulating the immune response to infection and is involved in cellular processes such as inflammation, immunity, and cell survival. By inhibiting NF-kappaB, this compound disrupts the survival and proliferation of cancer cells, leading to their death .
Comparison with Similar Compounds
Artorigidin A can be compared with other prenylated flavonoids such as artonin O, artobiloxanthone, and cycloartobiloxanthone. These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action . For example:
Artonin O: Known for its cytotoxic activity against various cancer cell lines.
Artobiloxanthone: Exhibits significant anti-inflammatory and antioxidant properties.
Cycloartobiloxanthone: Noted for its potential as an anticancer agent through the disruption of mitochondrial pathways.
This compound stands out due to its potent inhibition of NF-kappaB, making it a unique and promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C30H32O7 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(5R)-1,3,4,8,10-pentahydroxy-9,11-bis(3-methylbut-2-enyl)-5-prop-1-en-2-yl-5,6-dihydrobenzo[c]xanthen-7-one |
InChI |
InChI=1S/C30H32O7/c1-13(2)7-9-16-25(33)17(10-8-14(3)4)29-24(26(16)34)27(35)19-11-18(15(5)6)22-23(30(19)37-29)20(31)12-21(32)28(22)36/h7-8,12,18,31-34,36H,5,9-11H2,1-4,6H3/t18-/m1/s1 |
InChI Key |
LAAYVNVIRVOBNR-GOSISDBHSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C([C@H](C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C(C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


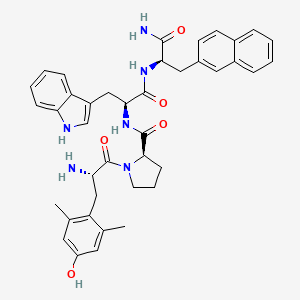

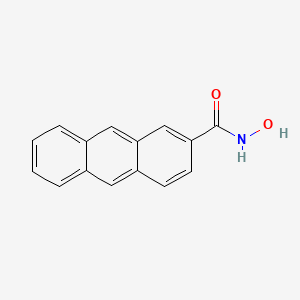
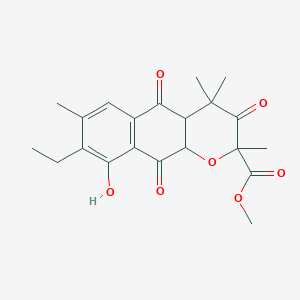

![2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)
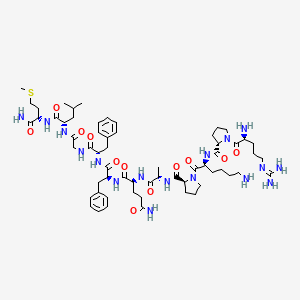
![3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide](/img/structure/B10846798.png)
![(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846800.png)
